5-(4-Bromophenyl)-7-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline and 4-chlorobenzaldehyde with a suitable triazole precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-bromophenyl)-4-[(Z)-(4-chlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibits unique structural features that contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H12BrClN4 |
---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12BrClN4/c18-13-5-1-11(2-6-13)15-9-16(12-3-7-14(19)8-4-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22) |
InChI Key |
OBLMXTWFMGMUBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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